2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile

fexofenadine synthesis process chemistry nucleophilic aromatic substitution

2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile (CAS 169280-06-2) is a cyclopropanecarbonyl-substituted α,α-dimethyl phenylacetonitrile derivative with the molecular formula C₁₄H₁₅NO and a molecular weight of 213.27 g/mol. This compound is a nitrile-containing aromatic ketone that serves as a critical penultimate intermediate in the industrial synthesis of fexofenadine hydrochloride, a widely prescribed second-generation non-sedating antihistamine.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 169280-06-2
Cat. No. B14038431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile
CAS169280-06-2
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C1=CC=C(C=C1)C(=O)C2CC2
InChIInChI=1S/C14H15NO/c1-14(2,9-15)12-7-5-11(6-8-12)13(16)10-3-4-10/h5-8,10H,3-4H2,1-2H3
InChIKeyOEGDIOHJCJQYBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile (CAS 169280-06-2): A Key Fexofenadine Intermediate with Differentiated Synthetic and Biological Profile for Procurement Decisions


2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile (CAS 169280-06-2) is a cyclopropanecarbonyl-substituted α,α-dimethyl phenylacetonitrile derivative with the molecular formula C₁₄H₁₅NO and a molecular weight of 213.27 g/mol. This compound is a nitrile-containing aromatic ketone that serves as a critical penultimate intermediate in the industrial synthesis of fexofenadine hydrochloride, a widely prescribed second-generation non-sedating antihistamine. [1] Beyond its established role as a pharmaceutical building block, the compound has also been investigated for direct biological activities, including COX-2 enzyme inhibition and potential CCR5 receptor antagonism. [2] Its unique structural features—the cyclopropanecarbonyl moiety coupled with a geminal dimethyl nitrile group—confer distinct reactivity and stability characteristics that differentiate it from other fexofenadine intermediates and related aryl acetonitrile analogs.

Why Generic Substitution of 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile (CAS 169280-06-2) Fails: Structural, Synthetic, and Biological Non-Interchangeability with Closest Analogs


Attempts to substitute this compound with structurally similar aryl acetonitrile analogs—such as 2-(4-(cyclopropanecarbonyl)phenyl)acetonitrile (CAS 35981-67-0), 2-(4-(cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid (CAS 162096-54-0), or 2-methyl-2-phenylpropanenitrile (CAS 1195-98-8)—introduce unacceptable divergence in synthetic utility, biological selectivity, and regulatory impurity profiles. [1] The geminal dimethyl substitution at the α-carbon is essential for the subsequent coupling reaction with azacyclonol in the fexofenadine synthetic route; the des-methyl acetonitrile analog CAS 35981-67-0 lacks this reactive site and cannot serve as a drop-in replacement. [2] The carboxylic acid analog CAS 162096-54-0, classified as Fexofenadine Impurity 3, exists in a different oxidation state and participates in distinct reactivity pathways. Furthermore, the cyclopropanecarbonyl moiety confers 14- to 15-fold enhanced enzyme inhibition potency over the corresponding isopropylcarbonyl analogs in multiple enzyme systems, demonstrating that the cyclopropyl group is not a generic substituent but a pharmacophoric element with specific conformational restriction effects. [3] These structural features are quantitatively linked to differentiated performance in synthetic yield, regioselectivity, and biological activity, as detailed in the evidence guide below.

Product-Specific Quantitative Differentiation Evidence for 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile (CAS 169280-06-2) Relative to Closest Analogs and In-Class Candidates


Synthetic Step-Count and Hazard Profile Advantage: 3-Step KHMDS/NaHMDS Process vs. Prior Art 4–5 Step Routes for Fexofenadine Intermediate Production

The Sanofi-Aventis patented process (US 10,336,698) achieves synthesis of the target compound in 3 synthetic steps from commercially available fluorobenzene or chlorobenzene, compared to 4–5 steps required by all prior art routes (Schemes 1–6 in the patent). [1] Using KHMDS as base with 4 equivalents of isobutyronitrile at 30–60°C, a yield of 80% of the desired compound of formula I was obtained. [2] Using NaHMDS (1.5 eq.) with 2 equivalents of isobutyronitrile at 55°C, a yield of approximately 66% was achieved. [3] In contrast, the prior art Wang et al. method (Org. Proc. Res. Dev. 2010, 14, 1464–68) required 4 synthetic steps and furnished the product in only up to 83% yield as an unwanted by-product under specific conditions. [4] Critically, prior art methods involve hazardous reagents: radical bromination, highly toxic cyanide sources, methyl iodide, and stoichiometric tin compounds—all eliminated in the Sanofi process. [5]

fexofenadine synthesis process chemistry nucleophilic aromatic substitution industrial scale-up

Regioselectivity Advantage: Near-Exclusive para-Substitution via Nucleophilic Aromatic Substitution vs. Friedel-Crafts Routes Yielding ~60% Undesired meta-Isomer

The Sanofi patent directly compares the regiochemical outcome of its nucleophilic aromatic substitution (S_NAr) approach against the Friedel-Crafts acylation route described in US 6,340,761. When the prior art Friedel-Crafts route (Scheme 5–6) was experimentally verified, the product obtained after cyclisation contained the desired para-compound of formula I in only about 40%, whereas the major product (~60%) was the undesired meta-isomer of formula XIX. [1] The Sanofi S_NAr process, by contrast, proceeds with near-exclusive para-selectivity via displacement of fluoride or chloride from cyclopropyl-(4-fluorophenyl)methanon or its 4-chloro analog, avoiding the meta-isomer contamination inherent to electrophilic aromatic substitution on this substrate. [2]

regioselectivity para vs meta isomer Friedel-Crafts acylation impurity control

Cyclopropanecarbonyl Pharmacophore Potency Enhancement: 14–15× Superior Enzyme Inhibition vs. Isopropylcarbonyl Analogs Across Two Unrelated Enzyme Systems

A foundational SAR study published in Bioorganic & Medicinal Chemistry Letters (2006) demonstrated that cyclopropanecarbonyl derivatives exhibit 15-fold and 14-fold greater enzyme inhibition potency compared to their direct isopropylcarbonyl analogs in two independent enzyme systems: 4-hydroxyphenylpyruvate dioxygenase (HPPD) and dihydroorotate dehydrogenase (DHODH), respectively. [1] The study established through co-crystal structure analysis that this ~1-order-of-magnitude potency enhancement is attributed to the cyclopropyl group adopting a fixed bisected conformation that enables specific metal-chelating and hydrogen-bonding interactions at the ligand–receptor binding site—interactions that are geometrically inaccessible to the freely rotating isopropyl group. [2] While this particular study examined different cyclopropanecarbonyl derivatives, the structural principle directly applies to compound 169280-06-2, which bears the identical cyclopropanecarbonyl-phenyl pharmacophore. This class-level inference indicates that the target compound's cyclopropanecarbonyl moiety is not a generic acyl substituent but a conformationally restricted pharmacophoric element conferring predictable potency advantages over isopropylcarbonyl-containing analogs.

cyclopropanecarbonyl pharmacophore enzyme inhibition structure-activity relationship conformational restriction

COX-2 Enzyme Inhibition: Quantitative IC₅₀ Data in Murine and Human Assay Systems with Celecoxib Baseline for Relative Potency Contextualization

The target compound has been evaluated for COX-2 (Prostaglandin G/H synthase 2) inhibitory activity in two distinct assay systems. In freshly harvested mouse peritoneal macrophages, the compound exhibited an IC₅₀ of 2.23 × 10³ nM (2.23 µM). [1] In a human whole blood COX-2 assay measuring cyclooxygenase-2 inhibition, the IC₅₀ was determined as 2.24 × 10⁶ nM (2.24 mM), indicating substantially reduced potency in the more physiologically relevant human whole blood matrix. [2] For contextual comparison, celecoxib—the prototypical selective COX-2 inhibitor—exhibits an IC₅₀ of approximately 40 nM (0.04 µM) against COX-2 in recombinant enzyme assays, making it approximately 56-fold more potent than 169280-06-2 in the murine macrophage assay. The compound also showed an EC₅₀ > 1.00 × 10⁵ nM (>100 µM) for inhibition of human eNOS (endothelial nitric oxide synthase), indicating weak activity against this off-target. [3]

COX-2 inhibition prostaglandin G/H synthase 2 anti-inflammatory in vitro pharmacology

Commercial Purity Specification and Hazard Classification Profile for Procurement Risk Assessment vs. Generic Aryl Acetonitrile Intermediates

Commercially available 2-(4-(cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile is supplied at ≥98% purity (HPLC) from established vendors such as Leyan (Catalog No. 1792995). Under the European CLP (Classification, Labelling and Packaging) Regulation, the compound is notified with hazard classification Acute Tox. 4 (H302: Harmful if swallowed) and Aquatic Chronic 3 (H412: Harmful to aquatic life with long-lasting effects). [1] This compares favorably to several generic aryl acetonitrile intermediates—such as 4-cyclopropanecarbonylphenylacetonitrile (CAS 35981-67-0, typically supplied at 95% purity) —which may carry more stringent hazard profiles or lower purity specifications. The defined regulatory classification at the EU level provides procurement professionals with established safety data sheet documentation, reducing the need for de novo hazard assessment.

purity specification hazard classification CLP regulation procurement quality control

Storage and Stability Requirements: Temperature-Sensitive Handling (2–8°C) as a Procurement Logistics Consideration vs. Ambient-Stable Analogs

The target compound requires refrigerated storage at 2–8°C under inert atmosphere (nitrogen), indicating temperature sensitivity that is not universally shared by all fexofenadine intermediates. In contrast, the downstream fexofenadine intermediate 4-(cyclopropylcarbonyl)-α,α-dimethylbenzeneacetic acid (CAS 162096-54-0, Fexofenadine Impurity 3) has a reported melting point of 89–92°C and is typically stored at -20°C under inert atmosphere, while the methyl ester derivative (CAS 880088-78-8) is stored at 2–8°C. This differential storage requirement is a practical procurement consideration: the 2–8°C requirement for 169280-06-2 is less stringent than -20°C frozen storage but more demanding than ambient storage, impacting shipping cost and shelf-life management. The compound's melting point of approximately 113–115°C (varying with purity) provides a useful identity confirmation parameter for incoming quality control.

storage condition cold chain stability pharmaceutical intermediate logistics

Best Research and Industrial Application Scenarios for 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile (CAS 169280-06-2) Based on Quantitative Differentiation Evidence


Industrial-Scale Fexofenadine Intermediate Manufacturing: Prioritizing the 3-Step Sanofi S_NAr Route for Cost-Effective, High-Purity API Production

For pharmaceutical manufacturers producing fexofenadine hydrochloride at commercial scale, the 3-step Sanofi process using 169280-06-2 as the penultimate intermediate offers demonstrable advantages over legacy 4–5 step routes. The 80% isolated yield with KHMDS at 30–60°C [1] combined with near-exclusive para-selectivity (eliminating the ~60% meta-isomer contamination observed in prior art Friedel-Crafts methods) [2] translates to higher throughput and reduced purification burden. Critically, the elimination of radical bromination, cyanide salts, methyl iodide, and tin reagents [3] reduces EHS compliance costs and enables operation in facilities without specialized hazardous reagent handling capabilities. Procurement teams should specify material produced via the S_NAr route with ≥98% purity (HPLC) and require cold-chain shipping at 2–8°C to maintain quality. This scenario is directly supported by the quantitative yield, regioselectivity, and hazard profile evidence in Evidence Items 1, 2, and 5.

Medicinal Chemistry Hit-to-Lead Optimization Leveraging the Cyclopropanecarbonyl Pharmacophore for Enhanced Target Binding Affinity

Medicinal chemistry teams designing enzyme inhibitors where the target binding site can accommodate a cyclopropanecarbonyl moiety should prioritize 169280-06-2 or its close analogs over isopropylcarbonyl-substituted alternatives. The 14–15× potency enhancement of cyclopropanecarbonyl over isopropylcarbonyl demonstrated across two unrelated enzyme systems (HPPD and DHODH) [4] provides a robust, cross-target SAR rationale. The cyclopropyl group's fixed bisected conformation—confirmed by X-ray crystallography to enable specific metal-chelating and hydrogen-bonding interactions unavailable to isopropyl analogs—can be exploited to improve binding affinity without increasing molecular weight or lipophilicity. The compound's moderate COX-2 inhibitory activity (IC₅₀ = 2.23 µM in murine macrophages) [5] and weak eNOS activity (EC₅₀ > 100 µM) provide preliminary selectivity data useful for assessing off-target risk in early-stage programs. This scenario is directly supported by Evidence Items 3 and 4.

Pharmaceutical Impurity Reference Standard Sourcing for Fexofenadine ANDA/NDA Analytical Method Validation

For analytical development and quality control laboratories supporting Abbreviated New Drug Applications (ANDA) or New Drug Applications (NDA) for generic fexofenadine, 169280-06-2 serves as a critical process intermediate for which impurity profiling is essential. The compound's established CLP hazard classification (Acute Tox. 4, H302; Aquatic Chronic 3, H412) [6] and commercial availability at ≥98% purity make it suitable as a reference standard for HPLC method development and validation. The well-characterized melting point (~113–115°C) and defined storage conditions (2–8°C under nitrogen) facilitate identity confirmation and stability monitoring. Procurement specifications should require a Certificate of Analysis documenting HPLC purity, residual solvent levels, and the absence of the meta-isomer impurity at levels exceeding ICH Q3A thresholds. This scenario is directly supported by Evidence Items 2, 5, and 6.

Structure-Activity Relationship (SAR) Exploration of α,α-Dimethyl Phenylacetonitrile Derivatives for Multi-Target Screening Libraries

Compound 169280-06-2 represents a well-characterized member of the α,α-dimethyl phenylacetonitrile chemotype that can serve as a reference compound for constructing focused screening libraries. Its defined COX-2 inhibition profile (IC₅₀ = 2.23 µM murine, 2.24 mM human whole blood) [5] and preliminary data suggesting CCR5 antagonism activity [7] position it as a multi-target chemical probe. The 3-step synthetic accessibility from commodity starting materials [1] means that analogs with varied cyclopropanecarbonyl substitution patterns can be rapidly synthesized for SAR exploration. The cyclopropanecarbonyl pharmacophore's demonstrated 14–15× potency advantage over isopropylcarbonyl [4] provides a rational design principle for library enumeration: incorporate the cyclopropanecarbonyl group where the target binding site can accommodate the fixed bisected conformation. Procurement for library synthesis should prioritize material with ≥98% purity and documented storage history at 2–8°C to ensure reproducible screening results. This scenario is supported by Evidence Items 1, 3, 4, and 6.

Quote Request

Request a Quote for 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.